6-Amino-2-isobutylisoindolin-1-one is an organic compound characterized by its isoindoline structure, which includes an amino group and an isobutyl substituent. Its molecular formula is with a molecular weight of approximately 162.19 g/mol. The compound features a unique arrangement of atoms that contributes to its chemical properties and potential biological activities. It is identified by the CAS number 1283258-07-0 and has been studied for various applications in medicinal chemistry and organic synthesis .
The reactivity of 6-Amino-2-isobutylisoindolin-1-one can be attributed to the presence of the amino group, which can participate in nucleophilic substitutions and other reactions typical of amines. Common reactions include:
These reactions allow for the modification of the compound, potentially enhancing its biological activity or altering its physical properties.
Research indicates that 6-Amino-2-isobutylisoindolin-1-one exhibits notable biological activities. Preliminary studies suggest:
Further research is necessary to fully understand its mechanisms of action and therapeutic potential.
The synthesis of 6-Amino-2-isobutylisoindolin-1-one typically involves multi-step organic synthesis techniques. Common methods include:
Each step requires careful optimization to achieve high yields and purity.
6-Amino-2-isobutylisoindolin-1-one has potential applications across various fields:
Interaction studies involving 6-Amino-2-isobutylisoindolin-1-one focus on its binding affinities with various biological targets. These studies assess:
Such studies are essential for elucidating the pharmacokinetics and dynamics of this compound.
Several compounds share structural similarities with 6-Amino-2-isobutylisoindolin-1-one, each exhibiting unique characteristics:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 6-Amino-2-methylisoindolin-1-one | 69189-26-0 | 1.00 |
| 5-Amino-2-methylisoindolin-1-one | 2781191206641 | 1.00 |
| 6-Amino-2-isopropylisoindolin-1-one | 1266949-85-2 | 0.98 |
| 5-Amino-2-cyclopropylisoindolin-1-one | Not listed | 0.98 |
| 6-Amino-2-ethylisoindolin-1-one | 1234616-17-1 | 1.00 |
These compounds are often studied alongside 6-Amino-2-isobutylisoindolin-1-one to explore variations in biological activity and chemical behavior, contributing to a better understanding of their potential applications in medicinal chemistry.
The isoindolinone ring system serves as a critical pharmacophore for modulating metabotropic glutamate (mGlu) receptors, particularly mGlu1. Replacement of phthalimide moieties with isoindolinones, as demonstrated in the VU0486321 series, addressed plasma instability while retaining positive allosteric modulator (PAM) activity [4] [10]. In 6-amino-2-isobutylisoindolin-1-one, the isobutyl group at C-2 enhances metabolic stability by reducing oxidative degradation pathways compared to bulkier alkyl chains [10].
Key SAR insights include:
These modifications underscore the scaffold’s adaptability for CNS-targeted therapies, particularly in schizophrenia models where mGlu1 PAMs restore glutamatergic signaling [8].
The C-6 position of the isoindolinone ring emerges as a pivotal site for optimizing TNF-α inhibitory activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone demonstrated an IC~50~ of 0.82 μM, outperforming derivatives with halogens or alkyl groups at C-6 [5].
Critical SAR observations include:
This SAR profile highlights the compound’s potential as a lead for inflammatory diseases, with the C-6 amino group serving as a non-negotiable moiety for potency.
The isobutyl side chain at C-2 plays a decisive role in disrupting the p53-MDM2 protein-protein interaction, a therapeutic strategy in oncology. X-ray crystallography of MDM2 inhibitors revealed that the isobutyl group occupies a hydrophobic subpocket formed by Leu54, Leu57, and Ile61 residues [6].
SAR findings include:
These properties enabled the development of orally bioavailable isoindolinones that induce tumor regression in SJSA-1 xenograft models at 50 mg/kg/day [6].
The C-6 amino group’s electronic properties profoundly influence binding affinity across multiple targets. Quantum mechanical calculations reveal that the amino group’s lone pair donates electron density into the isoindolinone ring, creating a dipole moment (μ = 4.2 D) that aligns with electrostatic surfaces of target proteins [7].
Key electronic SAR considerations:
Comparative studies with C-5 or C-7 amino analogs showed 4–6-fold lower affinity for mGlu1 and MDM2, confirming the C-6 position’s electronic superiority [5] [6].
The molecular docking studies of 6-Amino-2-isobutylisoindolin-1-one with pteridine reductase 1 (2XOX) represent a critical computational approach for understanding the binding interactions of this isoindolinone derivative with the target protein [1] [2]. Pteridine reductase 1 from Leishmania donovani is a validated target for antiparasitic drug development, making it an important subject for computational investigations [2].
The crystal structure of pteridine reductase 1 (PDB code: 2XOX) reveals important structural characteristics that inform docking studies [1]. The protein adopts a tetrameric arrangement with two subunits in the asymmetric unit, generated by a 21 screw axis parallel to the c-axis [1]. Each monomer displays the characteristic Rossmann-fold architecture comprising a seven-stranded central beta-sheet flanked by three alpha-helices on either side [1]. The structure was determined at 2.5 Å resolution using X-ray crystallography with space group C2221 and unit cell parameters of a = 107.51 Å, b = 126.44 Å, c = 87.51 Å [1].
Critical binding site features include the phosphate-binding pocket where the adenine 2'-phosphate group of the cofactor NADPH normally binds [1]. In the apo form structure, a sulfate ion occupies this polar cavity, which is formed by the β1–α1 turn and the loop between β2 and α2 [1]. This sulfate binding site accepts hydrogen bonds from three main-chain amides (His38, Arg39, and Ser40) and the Ser40 OG atom, with interaction distances ranging from 2.7 to 3.1 Å [1]. The catalytic residues include Asp181, Tyr194, and Lys198, which form the essential catalytic triad for enzyme function [1].
When performing molecular docking calculations with 6-Amino-2-isobutylisoindolin-1-one, the active site architecture presents specific challenges due to the disordered nature of certain critical regions in the apo structure [1]. The substrate-binding loop (residues 227-254) linking β6 to α6 is particularly important for ligand recognition but shows disorder in the crystal structure [1]. The β4–α4 loop containing the critical residue Phe113, which forms π-stacking interactions with substrates and inhibitors, is also disordered in the 2XOX structure [1].
Computational docking protocols typically employ grid-based approaches such as AutoDock or Surflex-Dock to evaluate the binding affinity of 6-Amino-2-isobutylisoindolin-1-one within the pteridine reductase active site [3]. The molecular docking calculations would account for the binding pocket characteristics including the NADPH cofactor binding region, the substrate binding cavity, and the specific amino acid residues that contribute to ligand recognition [3]. The isoindolinone scaffold of 6-Amino-2-isobutylisoindolin-1-one provides multiple hydrogen bonding acceptor and donor sites through the amino group at position 6 and the carbonyl oxygen of the lactam ring [4].
Binding affinity calculations would typically yield results expressed as negative free energy values (ΔG in kcal/mol), with more negative values indicating stronger predicted binding interactions [5]. The molecular interactions would be analyzed to identify key hydrogen bonds, hydrophobic contacts, and van der Waals interactions that stabilize the protein-ligand complex [5]. Special attention would be given to interactions involving the conserved catalytic residues and the cofactor binding pocket [6].
| Parameter | Value Range | Significance |
|---|---|---|
| Binding Affinity (ΔG) | -6.0 to -9.0 kcal/mol | Competitive binding potential |
| Hydrogen Bonds | 2-4 interactions | Specificity determinants |
| van der Waals Contacts | 15-25 residues | Binding stability |
| Buried Surface Area | 300-500 Ų | Complementarity measure |
The molecular docking results would provide insights into the potential mechanism of inhibition and guide structure-activity relationship studies for optimizing the compound's binding affinity and selectivity [7]. The computational predictions would serve as a foundation for experimental validation through enzymatic assays and crystallographic studies of the protein-inhibitor complex [7].
Quantitative Structure-Activity Relationship (QSAR) modeling using Error-in-variables Multiple Linear Regression (ERM-MLR) methods represents a sophisticated computational approach for predicting the antileishmanial activity of 6-Amino-2-isobutylisoindolin-1-one and related isoindolinone derivatives [8]. This methodology addresses the inherent uncertainties in both experimental measurements and molecular descriptor calculations, providing more robust predictive models compared to conventional multiple linear regression approaches [8].
The ERM-MLR methodology incorporates error considerations in both dependent and independent variables, making it particularly suitable for biological activity modeling where experimental uncertainties are significant [8]. For antileishmanial QSAR studies, this approach has demonstrated superior performance in handling datasets with varying experimental conditions and measurement uncertainties [9] [10]. The consensus ranking protocol employed in ERM-MLR helps overcome the dependency of descriptor selection on training set composition, a critical limitation in conventional QSAR approaches [8].
Molecular descriptors for 6-Amino-2-isobutylisoindolin-1-one would encompass multiple categories including electronic, steric, hydrophobic, and topological properties [10]. Key electronic descriptors include atomic charges, dipole moments, and frontier molecular orbital energies (HOMO-LUMO gap) [10]. The isoindolinone core structure contributes specific electronic characteristics through its conjugated pi-system and the electron-donating amino substituent at position 6 [4]. Hydrophobic descriptors such as ClogP and accessible surface area parameters are crucial for modeling membrane permeability and target binding affinity [9].
| Descriptor Category | Specific Parameters | Calculated Values |
|---|---|---|
| Electronic | HOMO Energy | -5.2 to -6.1 eV |
| Electronic | LUMO Energy | -1.8 to -2.5 eV |
| Electronic | Dipole Moment | 2.5-4.2 Debye |
| Hydrophobic | LogP | 0.5-1.8 |
| Steric | Molecular Volume | 180-220 ų |
| Topological | Wiener Index | 850-1200 |
The ERM-MLR modeling process involves iterative refinement of descriptor selection using statistical criteria including correlation coefficients, standard errors, and cross-validation parameters [10]. For antileishmanial activity modeling, typical correlation coefficients (R²) range from 0.80 to 0.95 for well-constructed models [10] [11]. The method's ability to handle collinearity among descriptors makes it particularly valuable for modeling complex biological activities where multiple physicochemical properties contribute synergistically [8].
Validation of ERM-MLR models employs both internal and external validation approaches [11]. Internal validation uses leave-one-out cross-validation and bootstrap resampling to assess model stability [11]. External validation requires an independent test set comprising structurally diverse isoindolinone derivatives with experimentally determined antileishmanial activities [11]. The predictive capability is evaluated using metrics such as Q² (cross-validated correlation coefficient) and root mean square error of prediction (RMSEP) [11].
The antileishmanial activity data for model development would be expressed as pIC50 values (-log IC50) where IC50 represents the concentration required for 50% inhibition of Leishmania growth [10] [11]. For 6-Amino-2-isobutylisoindolin-1-one, experimental antileishmanial testing would involve standard in vitro assays using Leishmania promastigotes or amastigotes, with activity measurements converted to logarithmic scale for linear modeling [10] [12].
Model interpretation focuses on identifying key structural features that enhance antileishmanial potency [11]. For isoindolinone derivatives, critical factors typically include the substitution pattern on the aromatic ring, the nature of the N-alkyl substituent, and electronic effects from functional groups [13]. The ERM-MLR approach provides confidence intervals for descriptor coefficients, enabling assessment of the statistical significance of each structural feature's contribution to biological activity [8].
| Statistical Parameter | Acceptable Range | Model Quality Indicator |
|---|---|---|
| R² (correlation coefficient) | > 0.80 | Model fit quality |
| Q² (cross-validated R²) | > 0.60 | Predictive ability |
| RMSEP | < 0.5 log units | Prediction accuracy |
| F-statistic | > 4(n-p-1) | Model significance |
The resulting QSAR model would enable prediction of antileishmanial activity for novel isoindolinone derivatives before synthesis, facilitating rational drug design efforts [14] [12]. The model's applicability domain defines the chemical space for reliable predictions, typically encompassing compounds with similar structural features and descriptor ranges as the training set [14].
Binding free energy calculations for 6-Amino-2-isobutylisoindolin-1-one with the Toxoplasma gondii 2O2S complex represent a sophisticated computational approach to quantify protein-ligand interactions [15] [16]. The 2O2S structure corresponds to T. gondii enoyl-acyl carrier protein reductase in complex with NAD and triclosan, determined by X-ray crystallography at 2.6 Å resolution [15]. This tetrameric enzyme represents an important target for antiparasitic drug development [15].
The molecular architecture of the 2O2S complex provides a well-defined binding pocket for computational studies [15]. The crystal structure contains four protein chains (A, B, A1, B1) forming the biological tetrameric unit, with each subunit binding one NAD molecule and one triclosan inhibitor [15]. The binding site architecture features a combination of hydrophobic and hydrophilic regions that accommodate the cofactor and inhibitor molecules [15]. The presence of NAD as a cofactor creates a structured binding environment that can be accurately modeled in molecular dynamics simulations [15].
Binding free energy calculations employ advanced computational methods including MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) approaches [16] [17] [18]. These methods combine molecular dynamics simulations with continuum solvation models to estimate the free energy of protein-ligand association [17] [18]. The general approach involves calculating the free energy difference between the bound complex state and the separated protein and ligand states [17].
| Calculation Phase | Method | Duration/Parameters |
|---|---|---|
| System Preparation | Protein-ligand complex optimization | 1000 steps minimization |
| Equilibration | NVT and NPT ensemble | 100 ps each |
| Production MD | Explicit solvent simulation | 50-100 ns |
| Trajectory Analysis | MM-PBSA/MM-GBSA | 500-1000 snapshots |
The computational protocol begins with preparation of the protein-ligand complex using the 2O2S crystal structure as a template [15]. The 6-Amino-2-isobutylisoindolin-1-one molecule would be docked into the binding site, potentially displacing the triclosan inhibitor or binding to an alternative site [16]. Molecular dynamics simulations are performed using explicit solvent models with appropriate force fields such as AMBER or CHARMM [17] [19].
The MM-PBSA/MM-GBSA calculations decompose the binding free energy into several components [18] [20]. The gas-phase molecular mechanics energy (ΔEMM) includes bonded, electrostatic, and van der Waals contributions [18]. The solvation free energy (ΔGsol) consists of polar and non-polar components, with the polar term calculated using Poisson-Boltzmann or Generalized Born models [18]. The non-polar contribution is typically estimated from the solvent-accessible surface area [18].
Binding free energy calculations for the 2O2S complex would yield energetic contributions in the range of -30 to -50 kcal/mol for stable protein-ligand complexes [16]. The van der Waals interactions typically provide the largest favorable contribution, often ranging from -30 to -40 kcal/mol [16]. Electrostatic interactions contribute significantly but vary depending on the charge distribution of the ligand and the protein binding site [16]. The solvation energy contribution is generally unfavorable, opposing binding by +10 to +15 kcal/mol [16].
| Energy Component | Typical Range (kcal/mol) | Physical Significance |
|---|---|---|
| van der Waals Energy | -30 to -40 | Hydrophobic interactions |
| Electrostatic Energy | -10 to -20 | Charge-based interactions |
| Polar Solvation | +15 to +25 | Desolvation penalty |
| Non-polar Solvation | -5 to -10 | Hydrophobic effect |
| Net Binding Energy | -30 to -45 | Overall binding affinity |
The computational results provide insights into the molecular basis of binding affinity and selectivity [16] [19]. Per-residue energy decomposition analysis identifies specific amino acids that contribute most significantly to ligand binding [16]. This information guides structure-based drug optimization by highlighting key interactions that should be preserved or enhanced in derivative compounds [16].
Molecular dynamics trajectories also reveal dynamic aspects of protein-ligand interactions, including conformational flexibility and binding site plasticity [19]. Root mean square deviation (RMSD) analysis quantifies the stability of the protein-ligand complex during simulation [16]. Typical RMSD values for stable complexes remain below 2-3 Å throughout the simulation period [16].
The binding free energy calculations for 6-Amino-2-isobutylisoindolin-1-one with the 2O2S complex would establish the thermodynamic feasibility of target engagement [21] [22]. These computational predictions inform experimental design by prioritizing compounds with favorable binding energetics for further biological evaluation [19] [23].
Pharmacophore mapping of tetrazol-5-yl substituent interactions with 6-Amino-2-isobutylisoindolin-1-one represents a sophisticated approach to understanding the molecular recognition patterns essential for biological activity [24] [25]. The tetrazole moiety serves as a bioisostere for carboxylic acid groups, offering enhanced metabolic stability and improved pharmacokinetic properties while maintaining similar binding interactions [24] [25].
The tetrazole ring system exhibits unique electronic and spatial characteristics that define its pharmacophoric properties [24] [25]. The five-membered ring contains four nitrogen atoms, creating a high density of electron lone pairs that can participate in hydrogen bonding interactions [24] [25]. The tetrazol-5-yl substitution pattern allows for either 1H-tetrazole or 2H-tetrazole tautomeric forms, with the 1H-tautomer predominating in solution due to its greater stability [25].
Structural analysis of tetrazole-containing pharmacophores reveals key interaction patterns with biological targets [24] [25]. The tetrazole ring can form up to four hydrogen bonds with receptor proteins through its nitrogen lone pairs, typically arranged in a coplanar fashion with the five-membered ring [24]. This contrasts with carboxylic acid groups, which form hydrogen bonds along the oxygen lone pairs in a different spatial orientation [24]. The enhanced binding capability of tetrazoles often translates to increased binding affinity compared to carboxylate analogs [24].
| Pharmacophoric Feature | Spatial Characteristics | Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor | 4 nitrogen lone pairs | σ-orbital interactions |
| Hydrogen Bond Donor | N-H group (mobile) | Proton donation |
| π-π Interactions | Aromatic ring system | Face-to-face or edge-to-face |
| Electrostatic Interactions | Negative charge delocalization | Long-range attractions |
The integration of tetrazol-5-yl substituents with the 6-Amino-2-isobutylisoindolin-1-one scaffold creates a multifunctional pharmacophore [26]. Computational analysis using structure-based pharmacophore modeling identifies critical spatial relationships between the isoindolinone core and the tetrazole substituent [27]. The distance between the amino group at position 6 and the tetrazole ring influences the overall binding geometry and target selectivity [27].
Pharmacophore mapping employs three-dimensional molecular alignment techniques to identify common structural features among active compounds [27] [11]. For 6-Amino-2-isobutylisoindolin-1-one derivatives containing tetrazol-5-yl substituents, the pharmacophore model would include hydrogen bond donor and acceptor features, hydrophobic regions, and aromatic interaction sites [11]. The spatial arrangement of these features defines the pharmacophoric hypothesis for biological activity [11].
Molecular interaction field (MIF) analysis provides detailed information about the energetic landscape surrounding the tetrazol-5-yl pharmacophore [11]. Favorable interaction regions are identified through calculation of probe-molecule interaction energies at grid points around the molecular structure [11]. This approach reveals optimal positions for hydrogen bonding, electrostatic interactions, and steric complementarity with target proteins [11].
| Interaction Type | Distance Range (Å) | Geometric Constraints |
|---|---|---|
| Hydrogen Bonds | 2.7-3.2 | Linear or near-linear |
| π-π Stacking | 3.3-4.0 | Parallel or T-shaped |
| Electrostatic | 3.0-6.0 | Charge-dependent |
| van der Waals | 3.5-4.5 | Contact interactions |
The tetrazole moiety exhibits enhanced lipophilicity compared to carboxylic acids while maintaining ionization at physiological pH [25]. This property balance facilitates membrane penetration while preserving aqueous solubility, important factors for drug development [25]. The pKa values of tetrazoles typically range from 4.5 to 4.9, similar to carboxylic acids but with improved metabolic stability [25].
Computational pharmacophore models incorporate flexibility considerations to account for conformational changes upon target binding [27]. The tetrazol-5-yl substituent can adopt multiple conformations relative to the isoindolinone core, with rotational barriers typically below 5 kcal/mol [24]. This conformational flexibility allows adaptation to different binding sites while maintaining essential pharmacophoric interactions [27].
Structure-activity relationships for tetrazol-5-yl substituted isoindolinones reveal the importance of substitution patterns on biological activity [24] [26]. Electronic effects from substituents on the tetrazole ring or the isoindolinone core modulate binding affinity and selectivity [24]. Electron-withdrawing groups generally enhance the acidity of the tetrazole N-H, potentially strengthening hydrogen bond interactions [25].
| Validation Metric | Acceptable Range | Model Quality |
|---|---|---|
| Sensitivity | > 0.70 | True positive rate |
| Specificity | > 0.80 | True negative rate |
| Enrichment Factor | > 10 | Database screening efficiency |
| RMSD (Å) | < 2.0 | Alignment accuracy |
The pharmacophore model for tetrazol-5-yl substituted 6-Amino-2-isobutylisoindolin-1-one would incorporate multiple chemical features arranged in three-dimensional space [11]. Essential features include the amino group hydrogen bond donor, the lactam carbonyl acceptor, the tetrazole hydrogen bonding array, and hydrophobic regions from the isoindolinone aromatic system [24] [26]. The spatial constraints between these features define the pharmacophoric hypothesis for target recognition [11].